molecular formula C7H5ClN2O3 B017836 2-Chloro-6-nitrobenzamide CAS No. 107485-64-3

2-Chloro-6-nitrobenzamide

Cat. No.: B017836
CAS No.: 107485-64-3
M. Wt: 200.58 g/mol
InChI Key: WPVXBESIHVJEOI-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzamide is an organic compound with the molecular formula C7H5ClN2O3. It is characterized by a benzene ring substituted with a chlorine atom at the second position and a nitro group at the sixth position, along with an amide group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry .

Mechanism of Action

Target of Action

It is known that similar compounds are often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that similar nitrobenzamide derivatives can interact with their targets through hydrogen bonding, electrostatic, and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the upregulation of the hnp gene cluster, leading to the production of enzymes that catalyze the degradation of the compound .

Pharmacokinetics

Its molecular weight of 20058 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar nitrobenzamide derivatives have been shown to have antidiabetic effects, inhibiting α-glucosidase and α-amylase enzymes . This suggests that 2-Chloro-6-nitrobenzamide may also have potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-nitrobenzamide can be synthesized through the direct condensation of 2-chloro-6-nitrobenzoic acid with ammonia or an amine under specific conditions. One common method involves the use of a chlorinating agent to convert 2-chloro-6-nitrobenzoic acid to its corresponding acid chloride, which then reacts with ammonia to form the amide .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-temperature reactions and catalysts to ensure high yield and purity. The process typically includes steps such as nitration, chlorination, and amide formation, with careful control of reaction conditions to optimize the production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-6-nitrobenzamide is utilized in various scientific research fields:

Comparison with Similar Compounds

  • 2-Chloro-4-nitrobenzamide
  • 2-Chloro-5-nitrobenzamide
  • 2-Chloro-3-nitrobenzamide

Comparison: 2-Chloro-6-nitrobenzamide is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

2-chloro-6-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVXBESIHVJEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148060
Record name Benzamide, 2-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107485-64-3
Record name Benzamide, 2-chloro-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107485643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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